Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate hydrochloride
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Overview
Description
Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylate hydrochloride typically involves multiple steps. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the spiro structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency and consistency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique spiro structure allows it to fit into specific binding sites, thereby modulating the activity of these targets and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-1’-carboxylate hydrochloride
- Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-7’-carboxylate
- Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-8’-carboxylate
Uniqueness
Ethyl 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylate hydrochloride is unique due to its specific spiro structure and the position of the carboxylate group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C14H18ClNO2 |
---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
ethyl spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H17NO2.ClH/c1-2-17-13(16)11-5-3-4-10-8-15-9-14(6-7-14)12(10)11;/h3-5,15H,2,6-9H2,1H3;1H |
InChI Key |
SHYSGRFFNMEGJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1C3(CC3)CNC2.Cl |
Origin of Product |
United States |
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